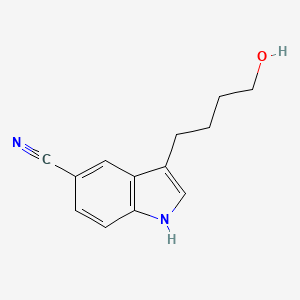

3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile

概要

説明

3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile is a chemical compound characterized by its indole structure, which is known for a variety of biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C12H14N2O

- CAS Number : 914927-40-5

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of β-Amyloid Production : Research indicates that this compound may modulate the production of β-amyloid peptides, which are implicated in Alzheimer's disease. It acts as an inhibitor, potentially reducing the accumulation of these peptides in neuronal cells .

- Anticancer Properties : Preliminary studies suggest that the compound exhibits anticancer activity. It may induce apoptosis in cancer cells through the activation of specific signaling pathways, although detailed mechanisms remain to be fully elucidated.

Anticancer Activity

Several studies have reported on the anticancer properties of indole derivatives, including this compound. The compound has shown promise in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

Neuroprotective Effects

Given its potential role in modulating β-amyloid production, there is interest in its neuroprotective effects. Studies are ongoing to evaluate its efficacy in preventing neurodegeneration associated with Alzheimer's disease.

Research Findings and Case Studies

科学的研究の応用

Pharmaceutical Synthesis

3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile serves as a crucial intermediate in the synthesis of vilazodone, an antidepressant used to treat major depressive disorder. The compound is synthesized through a multi-step process involving the reaction of 5-cyanoindole with 4-chlorobutyryl chloride, followed by reduction and further chemical modifications to yield vilazodone in high purity and yield . The efficient synthesis of this compound is significant for pharmaceutical industries aiming to produce vilazodone economically and sustainably.

Table 1: Synthesis Pathway of Vilazodone from this compound

| Step | Reaction Description | Key Reagents |

|---|---|---|

| 1 | Reaction with 4-chlorobutyryl chloride | Aluminium chloride |

| 2 | Reduction to hydroxyl derivative | Sodium cyanoborohydride |

| 3 | Sulfonylation and condensation | Sulfonylating agents, piperazine derivatives |

| 4 | Final purification steps | Chromatography |

Therapeutic Applications

The compound exhibits potential therapeutic effects due to its structural similarity to other indole derivatives known for their biological activity. Research indicates that compounds with similar structures can act as serotonin receptor modulators, which are crucial for treating mood disorders . The pharmacological profile of this compound suggests it may possess anxiolytic and antidepressant properties, making it a candidate for further investigation in clinical settings.

Computational Studies and Drug Design

Recent computational studies have utilized molecular docking techniques to evaluate the binding affinity of this compound against various biological targets, including SARS-CoV-2 main protease. These studies have shown promising results, indicating that the compound could serve as a lead candidate for designing novel inhibitors against COVID-19 . The binding energy calculations and molecular dynamics simulations suggest that the compound maintains stability within the target protein's active site, highlighting its potential as a therapeutic agent against viral infections.

Table 2: Molecular Docking Results

| Compound | Target Protein | Binding Energy (kcal/mol) | Stability Indicators |

|---|---|---|---|

| This compound | SARS-CoV-2 Main Protease | -48.38 | Stable interactions with key amino acids |

特性

IUPAC Name |

3-(4-hydroxybutyl)-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-8-10-4-5-13-12(7-10)11(9-15-13)3-1-2-6-16/h4-5,7,9,15-16H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXNEONCFZGWDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00478629 | |

| Record name | 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914927-40-5 | |

| Record name | 3-(4-Hydroxybutyl)-5-cyanoindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914927405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-HYDROXYBUTYL)-5-CYANOINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU9L8985SW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。